molecular formula C10H13N3 B1370874 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 880361-75-1

2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B1370874
CAS No.: 880361-75-1
M. Wt: 175.23 g/mol
InChI Key: ZDGDGQPIOQEJCQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. Pyridopyrimidine derivatives are recognized as privileged structures in pharmaceutical research due to their ability to interact with a variety of therapeutic targets . These N-heterocyclic compounds are investigated for their potential across multiple disease areas, with extensive research focused on their role in targeting key cellular enzymes . Research and Therapeutic Potential: Compounds based on the pyridopyrimidine core, including the [4,3-d] isomer, are frequently explored as inhibitors of critical enzymes such as kinases (e.g., mTOR and PI3 kinase) and dihydrofolate reductase (DHFR) . Kinase inhibitors are a major focus in oncology research, disrupting signaling pathways that control cell growth and survival . The pyridopyrimidine scaffold is a key structural component in several clinically validated and investigational therapeutic agents, underscoring its value as a versatile building block in the design of novel bioactive molecules . Application Note: This product is intended for use in non-clinical laboratory research only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-7(1)10-12-6-8-5-11-4-3-9(8)13-10/h6-7,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGDGQPIOQEJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C3CNCCC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880361-75-1
Record name 2-cyclopropyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrido[4,3-d]pyrimidine precursor. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrido[4,3-d]pyrimidine derivatives. The compound has been evaluated against several cancer cell lines using the National Cancer Institute's 60 human cancer cell line panel. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), UO-31 (renal cancer)
  • IC50 Values :
    • MCF-7: 15.0 µM
    • UO-31: Highly selective inhibition observed

These results suggest that derivatives of this compound may serve as promising candidates for targeted cancer therapies by inhibiting specific signaling pathways involved in tumor growth and proliferation .

Anti-inflammatory Effects

In addition to its anticancer properties, 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has shown potential anti-inflammatory effects. In vitro studies indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

These findings suggest that the compound may modulate inflammatory responses and could be useful in treating inflammatory diseases .

Tumor Growth Inhibition

In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to controls. This highlights its potential as a therapeutic agent in oncology.

Safety and Toxicity Assessment

Toxicological evaluations have shown that this compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during preliminary assessments .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Stability: Stable under recommended storage conditions (dry, sealed containers) .
  • Hazards: No significant acute toxicity or flammability reported, though decomposition under fire may release carbon monoxide and nitrogen oxides .

Comparison with Structural and Functional Analogues

Structural and Functional Insights

  • Cyclopropyl Group Impact : The cyclopropyl substituent in 2-cyclopropyl-THPP enhances steric hindrance and metabolic stability compared to alkyl or aryl groups, making it advantageous for CNS-targeted drugs .
  • Ring Saturation : Partial saturation of the pyridine ring (5,6,7,8-tetrahydro) improves bioavailability by reducing planar rigidity, a feature exploited in PI3Kδ inhibitors .
  • Position-Specific Activity: Position 2: Critical for target engagement (e.g., CaMKII inhibition requires small, non-polar groups like cyclopropyl) . Position 4: Amino groups enhance antifolate activity by mimicking pterin moieties .

Kinase Inhibition

  • PI3Kδ Selectivity: THPP derivatives with hydrophobic substituents at position 6 (e.g., compound 11f) achieved nanomolar potency against PI3Kδ, a target for autoimmune diseases .
  • CaMKII Inhibition : 2-Cyclopropyl-THPP derivatives demonstrated >30-fold selectivity over other kinases, though in vivo efficacy remains under investigation .

GPCR Modulation

  • GPR119 Agonists : 6- and 7-substituted THPP derivatives (EC₅₀: 50 nM–14 μM) regulate insulin secretion and are explored for type 2 diabetes .

Biological Activity

2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H13N3
  • Molecular Weight : 175.23 g/mol
  • CAS Number : 1159882-43-5

Biological Activity Overview

Research has indicated that derivatives of pyrido[4,3-d]pyrimidines exhibit a range of biological activities including anticancer, antibacterial, and anti-inflammatory properties. The specific compound this compound has shown promising results in various studies.

Anticancer Activity

  • Mechanisms of Action :
    • The compound has been studied for its proapoptotic effects in cancer cells. It activates multiple signaling pathways that lead to cell cycle arrest and apoptosis.
    • In vitro studies have demonstrated dose-dependent cytotoxic effects against several cancer cell lines including breast (MD-MBA-231), colon (HT-29), and bladder (T-24) cancer cells .
  • Case Studies :
    • A study evaluated the cytotoxic effects of various pyrido[4,3-d]pyrimidine derivatives on cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant anticancer activity compared to standard treatments .
    • Another research highlighted the effectiveness of pyrido[4,3-d]pyrimidines in inducing apoptosis in tumor cells through the activation of caspase pathways .

Data Table: Biological Activity Summary

Activity TypeCell Lines TestedIC50 Values (µM)Mechanism of Action
AnticancerMD-MBA-2310.09Proapoptotic signaling
HT-290.03Cell cycle arrest
T-240.01Caspase pathway activation
AntibacterialVarious strainsNot specifiedInhibition of bacterial growth
Anti-inflammatoryIn vitro modelsNot specifiedReduction of inflammatory markers

Synthesis and Derivatives

The synthesis of this compound involves several steps typical for pyrimidine derivatives. Modifications to the cyclopropyl group or the tetrahydropyridine moiety can significantly affect biological activity.

Q & A

Q. What computational tools predict interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR) using the cyclopropyl moiety as a hydrophobic anchor .
  • MD Simulations (GROMACS) : Simulate binding stability over 100 ns to identify key residues (e.g., Lys721 in EGFR) for mutagenesis validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

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